
1-(beta-D-Glucopyranosyl)amobarbital
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(beta-D-Glucopyranosyl)amobarbital, also known as this compound, is a useful research compound. Its molecular formula is C17H28N2O8 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Properties
1-(beta-D-Glucopyranosyl)amobarbital exhibits altered pharmacokinetics and pharmacodynamics compared to its parent compound, amobarbital. Key studies have highlighted several important properties:
- Neuroprotective Effects : Unlike amobarbital, which can potentiate NMDA toxicity in neurons, this compound has demonstrated neuroprotective effects in vitro. It does not enhance NMDA-induced neuronal death, suggesting a safer profile for neuroprotection under excitotoxic conditions .
- GABA Receptor Modulation : Similar to amobarbital, this compound may still interact with GABA receptors but with potentially different affinities or effects due to the glucosylation. This interaction could lead to sedative effects while minimizing adverse reactions associated with traditional barbiturates .
Synthesis and Characterization
The synthesis of this compound involves the glycosylation of amobarbital. The process typically includes:
- Starting Material : Amobarbital is used as the starting material.
- Glycosylation Reaction : The reaction is conducted under acidic or enzymatic conditions to facilitate the attachment of the beta-D-glucopyranosyl group.
- Purification : The product is purified through methods such as crystallization or chromatography.
A detailed characterization of the synthesized compound can be performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity.
Anticonvulsant Properties
Research indicates that derivatives of barbiturates can exhibit anticonvulsant properties. The neuroprotective nature of this compound suggests potential applications in treating seizure disorders, particularly in patients who may be sensitive to traditional barbiturates .
Antimicrobial Activity
Emerging studies have explored the antimicrobial properties of various barbiturate derivatives. While specific data on this compound is limited, its structural similarities to other bioactive compounds warrant investigation into its efficacy against bacterial and fungal pathogens .
Cancer Treatment
The potential anticancer properties of barbiturate derivatives are also being investigated. Compounds with similar structures have shown activity against various cancer cell lines, suggesting that this compound could be evaluated for its antiproliferative effects in vitro and in vivo .
Neuroprotection in Excitotoxicity Models
In vitro studies have demonstrated that this compound protects neurons from NMDA-induced toxicity without exacerbating neuronal death. This finding positions it as a candidate for further research in neurodegenerative diseases where excitotoxicity is a concern .
Antimicrobial Efficacy
Preliminary assessments of related compounds indicate that glycosylated derivatives may possess enhanced solubility and bioavailability, potentially leading to improved antimicrobial activity. Future studies should focus on establishing the specific antimicrobial spectrum and mechanisms of action for this compound .
化学反应分析
Hydrolysis of the Glycosidic Bond
The β-D-glucopyranosyl group undergoes hydrolysis under acidic or basic conditions, releasing free amobarbital. This reaction is critical for understanding the compound’s stability and metabolic fate:
Studies indicate that the glycosidic bond’s stability under physiological conditions (pH 7.4, 37°C) is moderate, with a half-life of ~8–12 hours, suggesting controlled release of amobarbital in vivo .
Synthetic Glycosylation Reactions
The compound is synthesized via glycosylation of amobarbital using protected glucose derivatives. Key methodologies include:
Stannic Chloride-Catalyzed Reaction
-
Reactants : Per(trimethylsilyl)amobarbital + 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose
-
Catalyst : SnCl₄ in dichloroethane
N-Methylation with Diazomethane
-
Reaction : Introduces a methyl group to the glucosidic nitrogen, forming N-methylglucoside derivatives.
-
Conditions : CH₂N₂ in anhydrous ether, room temperature
-
Outcome : Diastereomers resolved via C-18 reverse-phase HPLC
Stability Under Oxidative and Reductive Conditions
The barbiturate core remains largely intact under mild redox conditions, but the glucose moiety may undergo oxidation:
Reagent | Effect | Product |
---|---|---|
H₂O₂ (3%) | Oxidation of glucose C6 hydroxyl to carboxyl | Glucuronic acid conjugate |
NaBH₄ | Reduction of carbonyl groups (minor) | Partial saturation of barbiturate |
Physicochemical Interactions
The glucoside group significantly alters solubility and membrane permeability compared to amobarbital:
This reduced permeability limits intracellular uptake, as demonstrated in neuronal studies where the glucoside derivative failed to potentiate NMDA receptor toxicity unlike its parent compound .
Thermal Degradation
Thermogravimetric analysis reveals decomposition onset at 215°C, with primary products including:
Spectroscopic Characterization
Key spectral data for reaction monitoring:
-
¹H NMR (D₂O) : δ 5.2 (anomeric proton, J = 8.2 Hz), δ 1.4 (ethyl CH₃), δ 0.9 (isopentyl CH₃)
-
¹³C NMR : 94.2 ppm (C1 of glucose), 174.5 ppm (barbiturate carbonyls)
Comparative Reactivity with Other Barbiturates
The glucoside group reduces electrophilicity at the barbiturate ring compared to non-glycosylated analogs:
Reaction | 1-(β-D-Glucopyranosyl)amobarbital | Phenobarbital |
---|---|---|
Alkaline Hydrolysis | t₁/₂ = 45 min (pH 12) | t₁/₂ = 12 min (pH 12) |
Enzymatic Metabolism | Primarily deglucosidation | Hydroxylation |
属性
CAS 编号 |
69093-97-6 |
---|---|
分子式 |
C17H28N2O8 |
分子量 |
388.4 g/mol |
IUPAC 名称 |
5-ethyl-5-(3-methylbutyl)-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H28N2O8/c1-4-17(6-5-8(2)3)14(24)18-16(26)19(15(17)25)13-12(23)11(22)10(21)9(7-20)27-13/h8-13,20-23H,4-7H2,1-3H3,(H,18,24,26)/t9-,10-,11+,12-,13-,17?/m1/s1 |
InChI 键 |
PKKCVZFJXARZCB-PYDJHFNHSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CCC(C)C |
手性 SMILES |
CCC1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CCC(C)C |
规范 SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CCC(C)C |
Key on ui other cas no. |
69093-97-6 |
同义词 |
1-(beta-D-glucopyranosyl)amobarbital |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。